molecular formula C7H6ClF3N2 B1590214 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine CAS No. 34207-44-8

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

Cat. No. B1590214
CAS RN: 34207-44-8
M. Wt: 210.58 g/mol
InChI Key: YCWXOQCYLKOSKL-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine (2-C5TBD) is an organic compound from the class of nitroamines. It is a colorless liquid with a faint odor and is soluble in water and other organic solvents. It has a wide range of applications in the pharmaceutical, agrochemical, and electronics industries. 2-C5TBD has been studied for its potential as an intermediate in the synthesis of drugs and other compounds, and its use in the development of new catalysts and materials.

Scientific Research Applications

Synthesis and Properties of Fluoro-Polyimides

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine is utilized in the synthesis of fluoro-polyimides, exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability. This is achieved by reacting it with aromatic dianhydrides to yield poly(amic acid)s, which are then cyclized into polyimide via thermal or chemical imidization methods (Xie et al., 2001).

Development of Light-Colored Fluorinated Polyimides

The chemical is key in producing light-colored fluorinated polyimides with enhanced solubility, transparency, and exceptional thermal stability. These polyimides are suitable for advanced optoelectronics applications due to their low dielectric constants and excellent optical properties (Jang et al., 2007).

Transparent Polyimide Films

1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene, derived from 2-chloro-5-(trifluoromethyl)benzene-1,3-diamine, is used to produce transparent polyimide films. These films demonstrate desirable properties for various applications, including electronics (Fu Ju-sun, 2010).

Optical Materials with Novel Polyimide

This compound is instrumental in the synthesis of novel polyimide optical materials, showing high transparency in UV-visible absorption spectra, low birefringences, and low optical loss. Such materials are valuable in the field of optical communications (Xing et al., 2011).

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWXOQCYLKOSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496564
Record name 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine

CAS RN

34207-44-8
Record name 2-Chloro-5-(trifluoromethyl)benzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 4-chloro-3,5-dinitro-benzotrifluoride and 47 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 29.8 g of 3,5-diamino-4-chloro-benzotrifluoride (yield 95.8% of theory) are obtained. Elementary analysis:
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.48 g of Pt/C catalyst (5%) and 1.5 g of water are placed in a beaker and mixed with 103 mg of aqueous H3PO2 solution (50% by weight, corresponding to 5% by weight phosphorus, based on the catalyst). The mixture is stirred for 10 minutes at room temperature, then 77 mg of vanadylacetyl acetonate VO(acac)2 are added and stirred for a further 5 minutes. 40 g of 4-chloro-3,5-dinitro-benzotrifluoride and 47 g of toluene are placed in an agitator autoclave, and the catalyst suspension is flushed in with 4 g of water. Hydrogenation subsequently takes place at a temperature of 100° C. and at a hydrogen pressure of 5 bar. When the hydrogen uptake is complete, the autoclave is cooled and rendered inert with nitrogen. The catalyst is filtered off and washed with toluene. After working up by distillation, 29.8 g of 3,5-diamino-4-chloro-benzotrifluoride (yield 95.8% of theory) are obtained. Elementary analysis:
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
vanadylacetyl acetonate VO(acac)2
Quantity
77 mg
Type
reactant
Reaction Step Three
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
0.48 g
Type
catalyst
Reaction Step Five
Name
Quantity
103 mg
Type
catalyst
Reaction Step Six
Quantity
47 g
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Song, D Lu, J Sun, Y Ye, J Fang, K Wang… - Bioorganic & Medicinal …, 2023 - Elsevier
The G protein-coupled receptor 35 (GPR35) has been identified as a potential target in the treatment of inflammatory bowel disease (IBD). However, the lack of high and equipotent …
Number of citations: 2 www.sciencedirect.com

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